trans-2-Chlorocyclopentanol

Conformational analysis NMR spectroscopy Stereoelectronic effects

trans-2-Chlorocyclopentanol (CAS 20377-80-4) is a chiral, vicinal halohydrin building block consisting of a cyclopentane ring bearing chlorine and hydroxyl substituents in a trans (1R,2R) configuration. Its well-defined stereochemistry, established during synthesis via chlorourea-mediated ring-opening of cyclopentene oxide, yields a product with a boiling point of 81–82 °C at 15 mmHg and a refractive index (nD²⁵) of 1.4770.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
Cat. No. B11927236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Chlorocyclopentanol
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Cl)O
InChIInChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
InChIKeyMCCNFMGRUXKBFV-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Chlorocyclopentanol for Research and Industrial Procurement: Core Identity and Comparator Landscape


trans-2-Chlorocyclopentanol (CAS 20377-80-4) is a chiral, vicinal halohydrin building block consisting of a cyclopentane ring bearing chlorine and hydroxyl substituents in a trans (1R,2R) configuration [1]. Its well-defined stereochemistry, established during synthesis via chlorourea-mediated ring-opening of cyclopentene oxide, yields a product with a boiling point of 81–82 °C at 15 mmHg and a refractive index (nD²⁵) of 1.4770 [2]. The compound serves as a versatile intermediate in asymmetric synthesis, organometallic chemistry, and medicinal chemistry programs, where its trans geometry dictates conformational preferences and reaction outcomes that differ measurably from its cis isomer and from other 2-halocyclopentanol analogs [3][4].

Why trans-2-Chlorocyclopentanol Cannot Be Replaced by Generic 2-Chlorocyclopentanol or Other In-Class Analogs


The stereochemical descriptor 'trans' is not a trivial label; it encodes a distinct spatial arrangement that controls conformational populations, reaction transition states, and product distributions. For example, the trans isomer of 2-chlorocyclopentanol acetate undergoes gas-phase pyrolysis to yield exclusively 1-chloro-1-cyclopentene, whereas the cis isomer produces 3-chlorocyclopentene under identical conditions [1]. Direct spectroscopic and computational analysis further demonstrates that trans-2-chlorocyclopentanol populates its diequatorial conformer to 60% in solution, a proportion that differs from the 55% observed for the analogous trans-2-fluoro compound [2]. These quantifiable differences mean that substituting the cis isomer or the 2-fluoro analog will alter downstream reactivity, selectivity, and conformational behavior in ways that compromise synthetic reproducibility and product integrity.

trans-2-Chlorocyclopentanol: Quantitative Differentiation Evidence Against Closest Analogs


Diequatorial Conformer Population: trans-2-Chlorocyclopentanol vs. trans-2-Fluorocyclopentanol

Experimental ³JHH coupling constant analysis and NBO calculations reveal that trans-2-chlorocyclopentanol (compound 2) exists as 60% diequatorial conformer in solution, compared to 55% for trans-2-fluorocyclopentanol (compound 1) [1]. The 5-percentage-point difference is attributed to weaker hyperconjugative stabilization in the chloro analog, which alters the diaxial/diequatorial equilibrium.

Conformational analysis NMR spectroscopy Stereoelectronic effects

Gas-Phase Pyrolysis Activation Energy: trans vs. cis-2-Chlorocyclopentanol Acetate

In a direct comparative study, trans-2-chlorocyclopentanol acetate undergoes gas-phase elimination with an Arrhenius activation energy (Ea) of 186.2 ± 3.7 kJ/mol, while the cis isomer requires 192.1 ± 7.7 kJ/mol [1][2]. The lower barrier for the trans isomer is consistent with a more favorable anti-periplanar transition state geometry.

Kinetics β-Elimination Thermolysis

Pyrolysis Product Regioselectivity: trans vs. cis-2-Chlorocyclopentanol Acetate

Under identical gas-phase pyrolysis conditions, trans-2-chlorocyclopentanol acetate yields exclusively 1-chloro-1-cyclopentene, whereas the cis isomer yields 3-chlorocyclopentene [1][2]. This divergent regiochemical outcome arises from the stereoelectronic requirement for anti-periplanar elimination, which is geometrically accessible only for the trans starting material.

Regioselectivity β-Elimination Product distribution

Organometallic Carbene Complex Formation: trans-2-Chlorocyclopentanol as a Unique Ligand Precursor

Reaction of trans-2-chlorocyclopentanol with [Mn(CO)₆]⁺ yields an acyl complex [Mn{C(O)·OC₅H₈Cl}(CO)₅], which upon treatment with AgBF₄ cyclizes to a cationic 2,5-dioxacyclopentylidene manganese carbene complex; this carbene subsequently reacts with halide anions without competitive ring-opening [1]. In contrast, the analogous reaction employing 2-chloroethanol produces a carbene that undergoes substantial ring-opening when treated with halides in acetone or acetonitrile [1]. The cyclic alcohol scaffold of trans-2-chlorocyclopentanol imposes conformational rigidity that suppresses unwanted ring-opening pathways.

Organometallic chemistry Manganese carbonyl Carbene ligands

trans-2-Chlorocyclopentanol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereospecific Synthesis of 1-Chloro-1-cyclopentene via Thermal β-Elimination

For research and process chemistry groups requiring pure 1-chloro-1-cyclopentene as a synthetic intermediate, the trans-2-chlorocyclopentanol acetate route provides exclusive regiochemical access to this olefin, as demonstrated by the Tinkelenberg et al. pyrolysis study [1]. The cis isomer cannot serve as a substitute because it produces the regioisomeric 3-chlorocyclopentene, necessitating additional separation steps. Procurement of trans-2-chlorocyclopentanol thus directly eliminates a purification unit operation.

Conformationally Defined Building Block for Asymmetric Synthesis

The 60% diequatorial conformer population of trans-2-chlorocyclopentanol, quantified by ³JHH coupling analysis [2], provides a predictable spatial orientation of the chlorine leaving group and hydroxyl nucleophile. This property is leveraged in stereospecific substitution and cyclization reactions where equatorial disposition of the reactive center is mechanistically required. The 5-percentage-point higher diequatorial population relative to trans-2-fluorocyclopentanol makes the chloro analog the superior substrate when maximal equatorial character is desired.

Manganese Carbene Complex Synthesis for Organometallic Catalysis Research

The unique ability of trans-2-chlorocyclopentanol to form a ring-strained 2,5-dioxacyclopentylidene carbene ligand that resists halide-induced ring-opening, in contrast to acyclic alcohol-derived analogs [3], positions this compound as a strategic precursor for academic and industrial laboratories developing manganese-based carbene catalysts. Its procurement is justified when ligand robustness under nucleophilic conditions is a critical experimental requirement.

Medicinal Chemistry Scaffold for Glaucoma Therapeutics (Patent-Class Rationale)

Patent AU2011207352B2 explicitly claims therapeutic substituted chlorocyclopentanols, including compounds derived from the trans-2-chlorocyclopentanol scaffold, for intraocular pressure reduction and glaucoma treatment [4]. Medicinal chemistry teams pursuing prostaglandin analog or related ocular hypotensive programs can utilize trans-2-chlorocyclopentanol as an enantiopure starting material with patent-precedented relevance, reducing the risk of intellectual property gaps during lead optimization.

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